molecular formula C15H13ClN2O3S B2979539 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide CAS No. 921812-53-5

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide

Cat. No.: B2979539
CAS No.: 921812-53-5
M. Wt: 336.79
InChI Key: ABHCOSMMSHFEHF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the indolinone and chlorophenyl groups suggests potential biological activity, making it a compound of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzene as a starting material.

    Sulfonamide Formation: The final step involves the reaction of the indolinone derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Potential use as an antibacterial or anticancer agent, given the known activities of related sulfonamides.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The indolinone moiety may interact with various molecular targets, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group.

Uniqueness

1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is unique due to the combination of the indolinone and chlorophenyl groups with the methanesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other related compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHCOSMMSHFEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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